N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(20-7-4-11-23-22(20)28-19-10-14-27-16-19)24-18-8-12-25(13-9-18)15-17-5-2-1-3-6-17/h1-7,11,18-19H,8-10,12-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCGTVIRXGZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(N=CC=C2)OC3CCOC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound belonging to the class of piperidine derivatives, which are recognized for their diverse pharmacological properties. This article delves into its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H27N3O3
- CAS Number : 2034236-91-2
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It is hypothesized to act through:
- Receptor Binding : The compound may exhibit significant binding affinity to sigma receptors, particularly sigma1 and sigma2 receptors, which are implicated in various neurobiological processes.
- Enzyme Modulation : It may influence enzymatic pathways, potentially affecting neurotransmitter levels and signaling mechanisms in the central nervous system.
Biological Activity and Pharmacological Effects
Research has indicated that compounds structurally related to this compound demonstrate a range of biological activities:
1. Sigma Receptor Affinity
A study exploring the structure-activity relationship (SAR) of piperidine derivatives found that similar compounds exhibited high affinity for sigma1 receptors (Ki values in the nanomolar range), suggesting potential use in imaging studies and as therapeutic agents targeting neuropsychiatric disorders .
2. Neuroprotective Effects
Piperidine derivatives have been investigated for their neuroprotective properties. The modulation of sigma receptors is believed to play a crucial role in protecting neurons from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.
3. Analgesic and Anti-inflammatory Properties
Compounds within this class have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways through receptor interactions may lead to the development of new pain management therapies.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, coupling the pyridine-3-carboxamide core with a benzylpiperidine moiety via amide bond formation under conditions using catalysts like HATU or DCC. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions . Optimization may include adjusting stoichiometry, reaction time (e.g., 12–24 hours), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the benzylpiperidine and oxolane ether linkages. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% required for pharmacological studies). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?
- Methodological Answer : The compound is likely a crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO) and low aqueous solubility. Stability studies under varying pH (3–9) and temperatures (4–37°C) should be conducted, with degradation monitored via HPLC. Hygroscopicity and light sensitivity may require inert-atmosphere storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated biological models (e.g., enzyme inhibition assays with positive controls) and replicate experiments under blinded conditions. Cross-validate findings with orthogonal methods, such as SPR (Surface Plasmon Resonance) for binding affinity and in vivo pharmacokinetic studies .
Q. What strategies enhance the compound’s bioavailability and metabolic stability for in vivo studies?
- Methodological Answer : Structural modifications, such as introducing electron-withdrawing groups on the benzylpiperidine ring or altering the oxolane moiety’s oxygen atom to sulfur (thioether), may reduce first-pass metabolism. Pharmacokinetic optimization includes co-administration with CYP450 inhibitors or formulation in lipid-based nano-carriers to improve oral absorption .
Q. How does the compound interact with biological targets at the molecular level, and what computational methods predict these interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model binding to targets like G-protein-coupled receptors (GPCRs) or kinases. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications. Experimental validation via site-directed mutagenesis or Isothermal Titration Calorimetry (ITC) confirms predicted interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s enzymatic inhibition potency?
- Methodological Answer : Discrepancies may stem from assay interference (e.g., compound aggregation or redox activity). Use counter-screens like the Horseradish Peroxidase (HRP) assay to detect redox cycling. Validate inhibition via orthogonal assays (e.g., fluorescence polarization vs. radiometric) and quantify nonspecific binding using surface plasmon resonance (SPR) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
